Enhanced Lewis Acidity and Altered Hydrolytic Stability Conferred by Multi-Fluorine Substitution Pattern
The introduction of fluorine substituents into the aromatic ring of phenylboronic acids enhances Lewis acidity at the boron center, an effect that varies with both the number and positional arrangement of fluorine atoms [1]. Among fluoro-substituted phenylboronic acids, pKa values differ substantially: unsubstituted phenylboronic acid has a pKa of approximately 8.8, whereas ortho-fluorophenylboronic acid exhibits a pKa of 7.8, and 2,6-difluorophenylboronic acid shows further acidification with a pKa of 7.3 [1]. While direct pKa measurement data for 3-ethoxy-2-fluoro-5-(trifluoromethoxy)phenylboronic acid is not available in the peer-reviewed literature, its predicted pKa of 6.79 ± 0.58 falls within the range established for fluorinated phenylboronic acids and is approximately 2 log units more acidic than unsubstituted phenylboronic acid. Additionally, hydrolytic stability studies demonstrate that fluorinated phenylboronic acids show variable stability under aqueous conditions, with ortho-fluorinated isomers exhibiting different degradation kinetics compared to meta- or para-fluorinated analogs [1]. The presence of the electron-withdrawing trifluoromethoxy group at the 5-position further modulates the electronic environment beyond what single-fluorine substitution achieves.
| Evidence Dimension | pKa (Lewis acidity) of fluorinated phenylboronic acids |
|---|---|
| Target Compound Data | pKa 6.79 ± 0.58 (predicted) |
| Comparator Or Baseline | Phenylboronic acid (unsubstituted): pKa ~8.8; 2-Fluorophenylboronic acid: pKa 7.8; 2,6-Difluorophenylboronic acid: pKa 7.3 |
| Quantified Difference | Approximately 2.0 pKa units lower than unsubstituted phenylboronic acid; approximately 0.5-1.0 pKa units lower than mono-fluorinated analogs |
| Conditions | Spectrophotometric and potentiometric determination in aqueous solution at 25°C [1]; predicted value from computational estimation |
Why This Matters
Lower pKa indicates enhanced Lewis acidity at the boron center, which may facilitate transmetalation in Suzuki-Miyaura cross-coupling with electron-deficient aryl halides, and influences binding to diol-containing biomolecular targets.
- [1] Zarzeczańska, D., Adamczyk-Woźniak, A., Kulpa, A., Ossowski, T., & Sporzyński, A. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(38-39), 4493-4498. View Source
